N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-5-16-35-24-23(18-6-8-19(32-2)9-7-18)28-26(29-24)12-14-30(15-13-26)25(31)27-21-17-20(33-3)10-11-22(21)34-4/h6-11,17H,5,12-16H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHEEFFWZLOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, pharmacokinetics, and therapeutic potential, supported by relevant data tables and case studies.
Molecular Structure
The molecular formula of the compound is . Its structure features a triazaspiro framework, which is significant for its biological interactions. The presence of methoxy and propylthio groups may influence its lipophilicity and receptor binding properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 402.51 g/mol |
| Functional Groups | Methoxy, Propylthio |
| Structural Motif | Triazaspiro |
Receptor Interactions
Research indicates that compounds with similar structural motifs often exhibit significant interactions with various neurotransmitter receptors. Specifically, this compound may interact with:
- Serotonin Receptors (5-HT) : Compounds with methoxy substitutions have been shown to act as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognition.
- Dopamine Receptors : The potential for interaction with dopamine receptors could suggest applications in treating disorders such as schizophrenia or depression.
Case Study 1: Serotonin Agonist Activity
A study focusing on structurally related compounds demonstrated that certain derivatives exhibited potent agonist activity at the 5-HT2A receptor. For instance:
- CYB210010 , a related compound, showed a head-twitch response in animal models at doses ranging from 0.1 to 3 mg/kg, indicating significant serotonergic activity .
Case Study 2: Clinical Implications
Clinical case reports on similar compounds highlight the risks associated with misuse. For example:
- A patient exposed to 25I-NBOMe , a potent analog, experienced severe agitation and tachycardia following ingestion. This underscores the importance of understanding the safety profile of compounds within this class .
Discussion
The biological activity of this compound remains an area ripe for exploration. Its potential as a serotonin receptor agonist suggests applications in psychiatric medicine; however, safety concerns must be addressed given the history of adverse effects associated with similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
